![molecular formula C23H14F6 B12612309 1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne CAS No. 650605-26-8](/img/structure/B12612309.png)
1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne is a complex organic compound characterized by the presence of phenyl and trifluoromethyl groups. This compound is notable for its unique structural features, which include a propyne backbone substituted with diphenyl and 3,5-bis(trifluoromethyl)phenyl groups. These structural elements confer distinct chemical properties and reactivity patterns, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne typically involves multi-step organic reactions. One common approach is the coupling of diphenylacetylene with 3,5-bis(trifluoromethyl)phenyl halides under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of methoxy-substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Sodium methoxide, dimethyl sulfoxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Methoxy-substituted derivatives.
Scientific Research Applications
1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: The compound is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to specific enzymes and receptors, modulating their activity and influencing cellular processes.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism. The presence of trifluoromethyl groups enhances its ability to interact with hydrophobic pockets in proteins, increasing its efficacy as a modulator of biological activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1-propyne: Lacks the trifluoromethyl groups, resulting in different chemical properties and reactivity.
3,5-Bis(trifluoromethyl)phenylacetylene: Contains the trifluoromethyl groups but lacks the diphenyl substitution, leading to variations in its applications and reactivity.
Uniqueness
1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne is unique due to the combination of diphenyl and trifluoromethyl groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages in terms of reactivity, stability, and interaction with biological targets.
Properties
CAS No. |
650605-26-8 |
|---|---|
Molecular Formula |
C23H14F6 |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
1-(1,3-diphenylprop-2-ynyl)-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C23H14F6/c24-22(25,26)19-13-18(14-20(15-19)23(27,28)29)21(17-9-5-2-6-10-17)12-11-16-7-3-1-4-8-16/h1-10,13-15,21H |
InChI Key |
KXMQBHGZYZMBKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(C2=CC=CC=C2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluoro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12612234.png)
![1-[4-(Methanesulfonyl)phenyl]-4-[2-(piperidin-4-yl)ethyl]piperazine](/img/structure/B12612242.png)
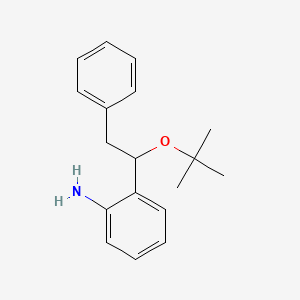
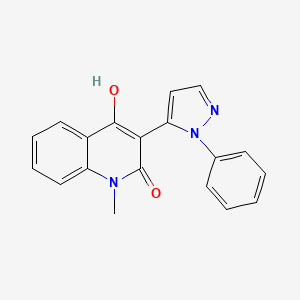
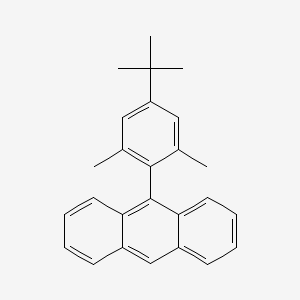
![N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12612277.png)
![6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12612287.png)
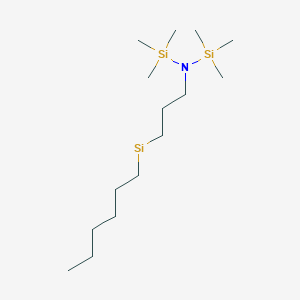
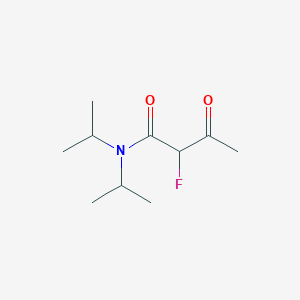
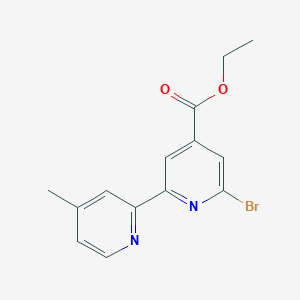

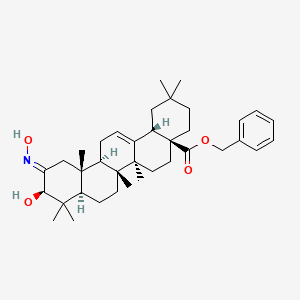
![3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL](/img/structure/B12612316.png)
![6-[4-(Trifluoromethyl)anilino]-1,3-benzothiazole-4,7-dione](/img/structure/B12612317.png)
